

An In-Depth Technical Guide to Cinnamyl Acetate: Chemical and Physical Properties

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Compound of Interest

Compound Name: Cinnamyl Acetate

Cat. No.: B086382

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Cinnamyl acetate (3-phenylprop-2-enyl acetate) is an organic compound and a key ester in the fragrance and flavor industries, prized for its sweet, floral, and balsamic aroma.^[1] It is a naturally occurring constituent of cinnamon leaf oil and is also found in the fresh bark of various *Cinnamomum* species.^{[1][2]} This technical guide provides a comprehensive overview of the chemical and physical properties of **cinnamyl acetate**, along with detailed experimental protocols for its synthesis and a summary of its metabolic pathway, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **cinnamyl acetate** are summarized in the tables below. These properties are crucial for its application in various industrial and research settings.

Table 1: Chemical Identifiers and Formula

Identifier	Value
IUPAC Name	3-phenylprop-2-enyl acetate[3]
Synonyms	Cinnamyl acetate, 3-Phenylallyl acetate, Acetic acid cinnamyl ester[1]
CAS Number	103-54-8 (unspecified isomerism)[3]
Chemical Formula	C ₁₁ H ₁₂ O ₂ [3]
Molecular Weight	176.215 g/mol [3]
SMILES	CC(=O)OC/C=C/c1ccccc1[3]
InChI	InChI=1S/C11H12O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3/b8-5+[3]

Table 2: Physical and Chemical Properties

Property	Value
Appearance	Colorless liquid[3]
Odor	Sweet, floral, balsamic[3]
Density	1.057 g/mL[3]
Boiling Point	265 °C (509 °F; 538 K)[3]
Melting Point	Data not available
Solubility in Water	212.3 mg/L[3]
log P	2.85[3]
Vapor Pressure	0.008 mm Hg (at 20 °C)[3]
Refractive Index (nD)	1.539 - 1.543[3]
Flash Point	103–113 °C (217–235 °F; 376–386 K)[3]

Spectroscopic Data

The structural elucidation of **cinnamyl acetate** is supported by various spectroscopic techniques. A summary of key data is provided below.

Table 3: Spectroscopic Data Summary

Technique	Key Data
¹ H NMR	δ 7.40 (d, 2H), 7.33-7.31 (t, 2H), 7.27-7.25 (t, 1H), 6.66 (d, 1H), 6.31-6.24 (m, 1H), 4.73 (d, 2H), 2.09 (s, 3H) ppm
¹³ C NMR	170.88, 136.18, 134.21, 131.01, 128.61, 127.67, 123.14, 65.1, 21.02 ppm
Infrared (IR)	Key peaks indicative of C=O (ester), C=C (alkene), and aromatic C-H bonds.
Mass Spectrometry (MS)	Molecular Ion (M ⁺): m/z 176. Key fragments: m/z 134, 115, 43. [1]

Experimental Protocols

While **cinnamyl acetate** can be extracted from natural sources, chemical synthesis is often more efficient for industrial production.[\[3\]](#) Below are detailed protocols for two common synthesis methods.

Protocol 1: Enzymatic Synthesis via Transesterification

This method utilizes a lipase to catalyze the transesterification of cinnamyl alcohol with an acyl donor, offering a green chemistry approach.[\[4\]](#)

Materials:

- Cinnamyl alcohol (≥98%)
- Vinyl acetate (analytical grade)
- Immobilized *Pseudomonas fluorescens* lipase (PFL) on a solid support (e.g., absorbent cotton)

- n-Hexane (analytical grade)
- Constant temperature incubator
- Glass column bioreactor

Procedure:

- Prepare the immobilized lipase bioreactor by adding the PFL to the solid support within the glass column.
- To the bioreactor, add 1.34 g of cinnamyl alcohol and 3 mL of vinyl acetate.[\[4\]](#)
- Seal the bioreactor and place it in a constant temperature incubator at 25 °C under static conditions.[\[4\]](#)
- Allow the reaction to proceed for 24-48 hours. A molar conversion of approximately 80% can be achieved in 24 hours, and up to 91% in 48 hours.[\[4\]](#)
- Monitor the reaction progress using Gas Chromatography (GC) by taking periodic samples.
- Upon completion, pour out the reaction solution.
- Wash the bioreactor with n-hexane to recover any remaining product.[\[4\]](#)
- The crude product can be purified by vacuum distillation.

Protocol 2: Solid-Liquid Phase Transfer Catalysis

This non-enzymatic method involves the reaction of cinnamyl bromide with sodium acetate using a phase transfer catalyst.[\[3\]](#)

Materials:

- Cinnamyl bromide
- Sodium acetate (fine powder)
- Tetra-n-butyl ammonium bromide (TBAB) as the phase transfer catalyst

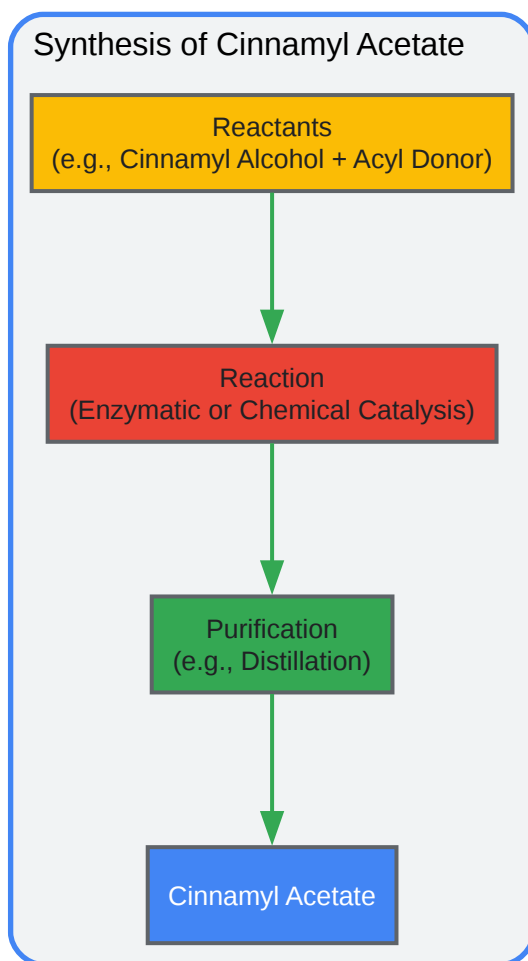
- Toluene (solvent)
- Deionized water
- Round-bottom flask with a reflux condenser and magnetic stirrer
- Heating mantle

Procedure:

- In a round-bottom flask, combine cinnamyl bromide and sodium acetate in the desired molar ratio.
- Add the phase transfer catalyst (TBAB) and toluene as the solvent.
- Heat the mixture to the desired reaction temperature (e.g., 95 °C) with vigorous stirring.[5]
- The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC.
- After the reaction is complete (typically within 90 minutes for high conversion), cool the mixture to room temperature.[5]
- Wash the reaction mixture with deionized water to remove the catalyst and any unreacted sodium acetate.
- Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure.
- The crude **cinnamyl acetate** can be further purified by vacuum distillation.

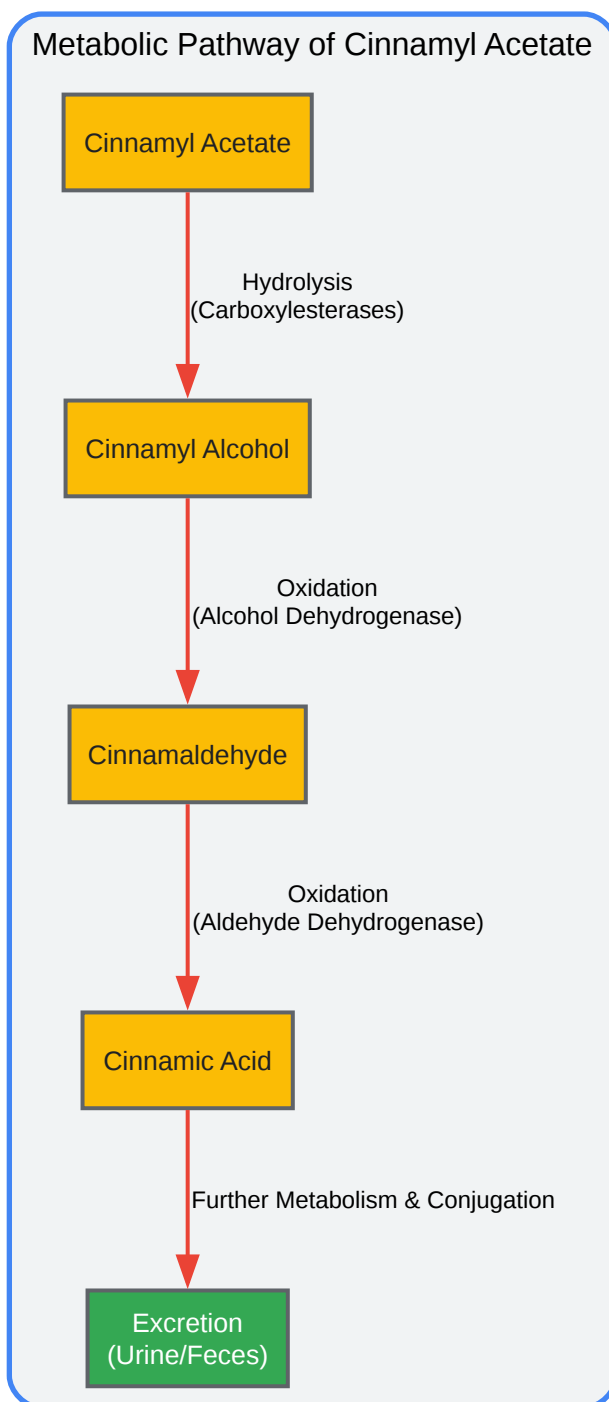
Visualizations

The following diagrams illustrate the synthesis workflow and metabolic pathway of **cinnamyl acetate**.



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Caption: A generalized workflow for the synthesis of **cinnamyl acetate**.



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Caption: The metabolic pathway of **cinnamyl acetate** in the body.[3]

Metabolism and Toxicology

Upon ingestion, **cinnamyl acetate** is rapidly absorbed and hydrolyzed to cinnamyl alcohol by carboxylesterases.[3] The cinnamyl alcohol is then oxidized to cinnamaldehyde and subsequently to cinnamic acid, which undergoes further metabolism and conjugation before being excreted.[3] Toxicological studies in animals have indicated a relatively low acute toxicity, with oral LD₅₀ values in rats reported to be around 3.3 g/kg.[3] However, it may cause skin and eye irritation.[3]

This guide provides a foundational understanding of **cinnamyl acetate** for scientific and research applications. For further details on specific applications or safety handling, consulting the primary literature and safety data sheets is recommended.

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